N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine
Overview
Description
“N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine” is a chemical compound with the molecular formula C12H26N2 . It is also known by its IUPAC name, N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-propanamine . The compound has a molecular weight of 198.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H26N2/c1-4-12-7-5-6-9-14(12)10-8-13-11(2)3/h11-13H,4-10H2,1-3H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine” is a liquid at room temperature .
Scientific Research Applications
Pharmaceutical Applications
Piperidines, which “N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine”, is an important task of modern organic chemistry . These compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biological Evaluation of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine derivatives . This includes “N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine”.
Chemical Industry
“N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine” can be used in the chemical industry for various purposes . However, the specific applications are not detailed in the source.
Synthesis of Quinolin-2(1H)-Ones
Piperidine derivatives can be used in the synthesis of N-methoxyquinolin-2 (1H)-ones . This is a specific type of chemical compound that has its own set of applications.
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-ethylpiperidin-1-yl)ethyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-4-12-7-5-6-9-14(12)10-8-13-11(2)3/h11-13H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHGLJRVGDKWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672430 | |
Record name | N-[2-(2-Ethylpiperidin-1-yl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine | |
CAS RN |
933738-34-2 | |
Record name | N-[2-(2-Ethylpiperidin-1-yl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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